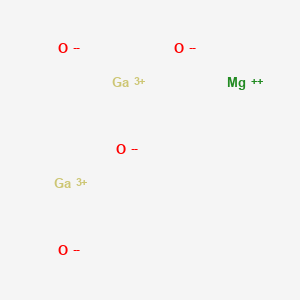
Potassium gibberellate
Overview
Description
Potassium gibberellate is a potassium salt of gibberellic acid, a naturally occurring plant growth regulator. It is widely used in agriculture to promote growth and development in various crops. The compound is known for its ability to enhance fruit set, increase berry size, and control fruit maturity. This compound is derived from gibberellins, which are normal constituents of green plants and are also produced by several microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium gibberellate is typically synthesized through the neutralization of gibberellic acid with potassium hydroxide. The reaction involves dissolving gibberellic acid in a suitable solvent, such as methanol, and then adding potassium hydroxide to the solution. The resulting mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt .
Industrial Production Methods: Industrial production of this compound involves deep-culture fermentation of a suitable nutrient medium using a strain of Fusarium moniliforme. This microorganism produces gibberellic acid, which is then neutralized with potassium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium gibberellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives of gibberellic acid.
Reduction: Reduction reactions can modify the functional groups on the gibberellic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of gibberellic acid, which can have different biological activities and applications .
Scientific Research Applications
Potassium gibberellate has a wide range of scientific research applications, including:
Agriculture: It is used to enhance crop yield, improve fruit quality, and regulate plant growth.
Biology: It is used in studies related to plant physiology and development.
Medicine: Research is being conducted on its potential therapeutic applications, including its effects on human health.
Industry: It is used in the production of bio-based quaternary ammonium salts and other industrial chemicals
Mechanism of Action
Potassium gibberellate exerts its effects by interacting with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and result in physiological and morphological changes in the plant. The compound promotes cell elongation, division, and differentiation, leading to enhanced growth and development .
Comparison with Similar Compounds
Potassium gibberellate is unique compared to other similar compounds due to its specific mode of action and its ability to promote growth in a wide range of crops. Similar compounds include:
Gibberellic acid: The parent compound of this compound, used for similar applications.
Cytokinins: Another class of plant growth regulators that promote cell division and growth.
Auxins: Plant hormones that regulate various aspects of growth and development
This compound stands out due to its effectiveness in enhancing fruit set and increasing berry size, making it a valuable tool in agriculture .
Properties
IUPAC Name |
potassium;(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6.K/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22;/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22);/q;+1/p-1/t10-,11+,12-,13-,16-,17+,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIAUDTIACQSC-GLDAWBHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77-06-5 (Parent) | |
| Record name | Potassium gibberellate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6035605 | |
| Record name | Gibberellic acid, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-67-7 | |
| Record name | Potassium gibberellate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellic acid, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, monopotassium salt, (1α,2β,4aα,4bβ,10β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM GIBBERELLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52L7VZB7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole](/img/structure/B577240.png)



![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)






